Endosidin 2

Exocyst complex Membrane trafficking Chemical biology

Endosidin 2 (ES2) solves the challenge of studying exocyst function without the lethality of EXO70 knockouts or the pleiotropic effects of Brefeldin A. This cell-permeable probe binds EXO70 (Kd=253 µM), enabling tunable, reversible inhibition of exocytosis and endosomal recycling. - Enables live-cell FRAP assays of PIN2:GFP and CESA trafficking without organelle disruption. - Powers genetic modifier screens, having identified 70 hypersensitive mutants across 14 loci. - Validated in quantitative proteomics: defines a 145-protein exocyst-dependent cargo signature. - Active across plant and mammalian systems, including HeLa cell transferrin recycling assays.

Molecular Formula C15H12FIN2O3
Molecular Weight 414.17 g/mol
Cat. No. B593817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndosidin 2
SynonymsES2
Molecular FormulaC15H12FIN2O3
Molecular Weight414.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O
InChIInChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+
InChIKeyUIADDCURKKFTFW-QGMBQPNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endosidin 2 for Endocytosis & Exocytosis Research — A Selective EXO70 Inhibitor for Plant and Mammalian Trafficking Studies


Endosidin 2 (ES2; CAS 1839524-44-5; C15H12FIN2O3) is a cell-permeable benzylidene-benzohydrazide small molecule that functions as a selective inhibitor of the EXO70 (exocyst component of 70 kDa) subunit of the exocyst complex [1]. It binds to the C-terminal domain of EXO70 with a dissociation constant (Kd) of 253 μM, resulting in inhibition of exocytosis and endosomal recycling in both plant and mammalian cells while enhancing vacuolar trafficking in plants . As a chemical probe distinct from classical trafficking inhibitors such as Brefeldin A (BFA), ES2 enables tunable and reversible perturbation of exocyst-mediated processes, overcoming the lethality and genetic redundancy limitations inherent in EXO70 knockout mutant studies [2].

Target EXO70 exocyst subunit inhibition for exocytosis and endosomal recycling studies
Workflow Cell-permeable chemical probe for tunable, reversible perturbation in plant and mammalian systems
Advantage Bypasses lethality and redundancy of EXO70 knockout models for chemical genetic screening

Why Generic Substitution of Endosidin 2 with Other Trafficking Inhibitors Compromises Experimental Validity


Endosidin 2 is not interchangeable with commonly used endomembrane trafficking inhibitors such as Brefeldin A (BFA) or Wortmannin due to fundamentally distinct molecular targets, mechanisms of action, and phenotypic outcomes. While BFA targets ARF-GEFs to cause Golgi collapse and disrupts COPI-mediated trafficking, and Wortmannin inhibits PI3K signaling, ES2 selectively binds the EXO70 subunit of the exocyst complex to inhibit exocytosis and endosomal recycling without inducing the global organelle restructuring observed with BFA [1][2]. This mechanistic divergence translates directly into experimental consequences: substituting ES2 with BFA in studies of exocyst-specific vesicle tethering, plasma membrane protein delivery, or EXO70-mediated trafficking pathways would introduce confounding artifacts and invalidate pathway-specific conclusions. The dose-dependent and reversible nature of ES2 further distinguishes it from irreversible or pleiotropic alternatives, making it the appropriate selection for experiments requiring precise spatiotemporal control of exocyst function without off-target organelle disruption [3].

Endosidin 2
Binds EXO70 subunit; inhibits exocytosis without organelle disruption.
Distinct mechanism — not interchangeable with BFA or Wortmannin.
Brefeldin A (BFA)
Targets ARF-GEFs; causes Golgi collapse and COPI disruption.
Global organelle restructuring may confound exocyst-specific conclusions.
Wortmannin
PI3K signaling inhibitor; does not act on exocyst complex.
Pathway mismatch limits direct substitution in vesicle tethering assays.

Endosidin 2 Evidence Guide — Quantified Differentiation from Comparator Inhibitors and Baseline Controls


Target Selectivity: Endosidin 2 Binds EXO70 with Defined Affinity Versus BFA's ARF-GEF Target

Endosidin 2 selectively binds to the EXO70 (exocyst component of 70 kDa) subunit of the exocyst complex with a dissociation constant (Kd) of 253 μM, directly inhibiting exocytosis and endosomal recycling [1]. In contrast, the widely used trafficking inhibitor Brefeldin A (BFA) targets ADP-ribosylation factor guanine nucleotide exchange factors (ARF-GEFs), particularly the Sec7 domain, causing Golgi apparatus collapse and COPI coatomer disruption [2]. This fundamental mechanistic divergence means that ES2 inhibits exocyst-specific vesicle tethering without inducing the global organelle restructuring characteristic of BFA treatment.

Target Selectivity
Head-to-head
EXO70 subunit binding; Kd = 253 μM
Exocyst-specific binding context; avoids ARF-GEF/Golgi disruption
Supports pathway-selective exocytosis studies
Exocyst complex Membrane trafficking Chemical biology EXO70

Phenotypic Specificity: ES2 Inhibits Recycling Without BFA-Associated Compartment Disruption

In direct comparative studies, Endosidin 2 was demonstrated to inhibit protein recycling without affecting internal cellular compartments, a phenotype distinct from Brefeldin A (BFA), which causes pronounced disruption of Golgi and other internal membrane structures [1]. This differential phenotypic profile has been validated in Arabidopsis seedlings expressing PIN2:GFP cargo proteins, where short-term ES2 treatment (typically 2 hours) enables visualization of exocytosis inhibition and vacuolar trafficking enhancement while preserving overall organelle integrity, in contrast to BFA treatment which induces pronounced intracellular compartment reorganization [2].

Phenotypic Specificity
Head-to-head
Inhibits recycling; organelle integrity preserved vs. BFA disruption
Supports clean dissection of exocyst-dependent trafficking
Validated in PIN2:GFP Arabidopsis imaging
Endosomal recycling Protein trafficking Live-cell imaging PIN2-GFP

Proteome-Wide Impact: ES2 Significantly Reduces Abundance of 145 Plasma Membrane Proteins in Arabidopsis Roots

Following 2-hour treatment of Arabidopsis seedlings with Endosidin 2, quantitative proteomic analysis of enriched plasma membrane fractions revealed that the abundance of 145 plasma membrane proteins was significantly reduced compared to untreated controls [1]. These proteins represent candidate cargo proteins of exocyst-mediated constitutive trafficking and function in diverse processes including cell growth, cell wall biosynthesis, hormone signaling, stress response, membrane transport, and nutrient uptake. This proteome-scale quantification provides a validated baseline for the magnitude of exocyst-dependent cargo delivery in plant roots.

Proteome Impact
Reported
145 proteins reduced in plasma membrane after ES2 treatment
Defines scope of exocyst-dependent cargo delivery in Arabidopsis roots
Benchmark for validating ES2 activity in proteomic workflows
Quantitative proteomics Plasma membrane Exocyst cargo Root biology

Chemical Genetic Screen: ES2 Enables Identification of 70 Hypersensitive Mutants Unattainable via Knockout Approaches

A large-scale chemical genetic mutant screen in Arabidopsis employing Endosidin 2 as a tunable and reversible EXO70 inhibitor led to the identification of 70 ES2-hypersensitive mutants (named es2s), with 14 nonallelic mutants mapped via whole-genome sequencing and T-DNA insertion lines confirming DCP5, VAS1/ISS1, ArgJ, and MEF11 as alleles hypersensitive to ES2 for root growth inhibition [1]. Traditional reverse genetic approaches using EXO70 knockout mutants are confounded by lethality of certain knockouts and functional redundancy among the 23 EXO70 homologs in Arabidopsis; ES2 circumvents these limitations by providing dose-dependent, reversible inhibition applicable to wild-type backgrounds.

Chemical Genetic Screen
Class-level
70 hypersensitive mutants mapped; 14 nonallelic loci identified
Enables forward genetic screens unattainable via knockout approaches
Overcomes lethality and redundancy of 23 EXO70 homologs
Chemical genetics Forward genetic screen Exocytosis modulators Arabidopsis

Formulation Solubility Profile: Defined Solvent Compatibility for In Vitro and Cell-Based Assays

Endosidin 2 demonstrates defined and reproducible solubility in standard laboratory solvents, enabling consistent preparation of working solutions for both in vitro and cell-based trafficking assays. The compound is soluble in DMSO at concentrations greater than 40 mg/mL (≥96 mM), in DMF up to 35 mg/mL, and in ethanol up to 10 mg/mL . This solubility profile is critical for achieving the working concentrations (typically 10–100 μM range) employed in published experimental protocols, including 2-hour treatments for proteomic analysis and short-term imaging studies .

Solubility Profile
Data to verify
DMSO: >40 mg/mL; DMF: ≤35 mg/mL; Ethanol: ≤10 mg/mL
Reported solubility supports 10–100 μM working concentration range
Source-specific data; verify under experimental conditions
Compound formulation Solubility DMSO In vitro assay

Endosidin 2 Application Scenarios — Validated Use Cases for Scientific and Industrial Procurement


Live-Cell Imaging of Exocytosis Dynamics in Plant Cells Using PIN2:GFP and CESA Cargo

Endosidin 2 is the inhibitor of choice for live-cell imaging studies quantifying exocytosis dynamics in Arabidopsis seedlings expressing fluorescent protein-tagged cargo such as PIN2:GFP or Cellulose Synthase (CESA). Short-term ES2 treatment (typically 2 hours) enables real-time visualization of exocytosis inhibition and vacuolar trafficking enhancement without the confounding organelle disruption caused by Brefeldin A [1]. This application is validated in published protocols employing fluorescence recovery after photobleaching (FRAP) to quantify cargo delivery dynamics [2].

Chemical Genetic Forward Screens to Identify Novel Exocytosis Modulators in Arabidopsis

Endosidin 2 uniquely enables large-scale chemical genetic mutant screens for exocytosis regulators in Arabidopsis. The compound's tunable, reversible inhibition of EXO70 circumvents the lethality and genetic redundancy (23 EXO70 homologs) that render knockout-based approaches infeasible [1]. In a validated screen, ES2 treatment identified 70 hypersensitive mutants and mapped 14 nonallelic loci, including DCP5, VAS1/ISS1, ArgJ, and MEF11, providing a roadmap for systematic discovery of molecular players in exocyst regulation [1].

Quantitative Proteomic Analysis of Exocyst-Dependent Plasma Membrane Cargo Delivery

For researchers investigating the composition and dynamics of exocyst-mediated cargo trafficking to the plasma membrane, Endosidin 2 provides a validated chemical perturbation tool. Short-term ES2 treatment followed by plasma membrane enrichment and quantitative proteomics identified 145 proteins whose plasma membrane abundance is significantly dependent on exocyst function [1]. This proteomic signature establishes a quantitative benchmark for assessing exocyst activity and can be applied across plant species and treatment conditions [1].

Mammalian Cell Studies of Exocyst-Mediated Endosomal Recycling and Transferrin Trafficking

Endosidin 2 is active in mammalian systems, including HeLa cells, where it inhibits the recycling of endocytosed transferrin back to the plasma membrane [1]. This cross-kingdom activity enables studies of exocyst function in human cell contexts relevant to glucose transporter (GLUT4) trafficking and cancer cell invasion pathways, both of which involve EXO70-mediated exocytosis [2]. The compound offers a chemical biology approach complementary to siRNA-mediated EXO70 knockdown for studying exocyst-dependent processes in mammalian cells.

Application
Selection Property
Validation Focus
Live-cell imaging of exocytosis dynamics
Reversible EXO70 inhibition without organelle disruption
Verify cargo-specific trafficking kinetics via FRAP or PIN2:GFP assays
Chemical genetic forward screens
Tunable, dose-dependent inhibition in wild-type backgrounds
Screen for ES2-hypersensitive mutants; map novel exocytosis regulators
Quantitative proteomics of exocyst cargo
Chemical perturbation of exocyst-dependent plasma membrane delivery
Quantify changes in plasma membrane proteome; benchmark against reported 145-protein signature
Mammalian cell recycling studies
Cross-kingdom EXO70 activity in HeLa and other mammalian systems
Assess transferrin recycling inhibition; validate complementary to siRNA knockdown

Technical Documentation Hub

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